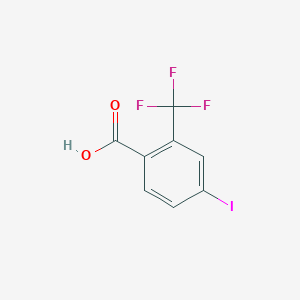

4-Iodo-2-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-iodo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQLEPZNGCNYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589916 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954815-11-3 | |

| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)benzoic acid

CAS Number: 954815-11-3

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has garnered significant attention for its ability to profoundly modulate the physicochemical and pharmacological properties of bioactive molecules. Its introduction can enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity, thereby transforming a promising compound into a viable drug candidate.

This guide provides an in-depth technical overview of 4-Iodo-2-(trifluoromethyl)benzoic acid, a key building block that synergistically combines the influential trifluoromethyl group with the versatile reactivity of an iodinated benzoic acid core. This unique trifunctional architecture offers medicinal chemists a powerful tool for the synthesis of complex and novel molecular entities. As a Senior Application Scientist, this document will not only detail the fundamental properties and synthesis of this compound but also provide field-proven insights into its application, particularly in the context of advanced drug development programs.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 4-Iodo-2-(trifluoromethyl)benzoic acid are fundamental to its handling, reactivity, and incorporation into synthetic workflows. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 954815-11-3 | |

| Molecular Formula | C8H4F3IO2 | |

| Molecular Weight | 316.02 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C, protect from light |

Synthesis and Mechanistic Insights: A Self-Validating Protocol

The synthesis of 4-Iodo-2-(trifluoromethyl)benzoic acid is most effectively and reliably achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. This process involves the diazotization of an aromatic amine followed by substitution with an iodide salt. The commercial availability of the requisite starting material, 4-Amino-2-(trifluoromethyl)benzoic acid, makes this a practical and scalable route.

Proposed Synthetic Protocol: Diazotization and Iodination

This protocol is based on established methodologies for the synthesis of analogous iodinated aromatic compounds.

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzoic acid

-

Suspend 4-Amino-2-(trifluoromethyl)benzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid at 0 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes upon completion of the addition to ensure the complete formation of the diazonium salt.

Causality Behind Experimental Choices: The use of a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The presence of excess acid ensures the complete diazotization of the starting amine.

Step 2: Iodination

-

In a separate vessel, dissolve potassium iodide (3.0 eq.) in water.

-

Slowly add the previously prepared diazonium salt solution to the potassium iodide solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of nitrogen gas should be observed.

-

The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a solution of sodium thiosulfate to remove any residual iodine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Iodo-2-(trifluoromethyl)benzoic acid.

Trustworthiness of the Protocol: This self-validating system relies on the robust and well-documented Sandmeyer reaction. The visual cues of the reaction, such as the formation of the diazonium salt and the evolution of nitrogen gas, provide in-process checks for reaction progression.

Caption: Synthetic workflow for 4-Iodo-2-(trifluoromethyl)benzoic acid.

Applications in Drug Discovery: A Versatile Synthetic Building Block

The true value of 4-Iodo-2-(trifluoromethyl)benzoic acid lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The presence of three distinct functional handles—the carboxylic acid, the trifluoromethyl group, and the iodo group—allows for a wide range of subsequent chemical transformations.

The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, enabling the facile introduction of this fragment into larger molecules. The trifluoromethyl group, as previously discussed, imparts desirable physicochemical properties. The iodo substituent is particularly valuable as it serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Example Application: Suzuki and Sonogashira Cross-Coupling Reactions

The aryl iodide functionality of 4-Iodo-2-(trifluoromethyl)benzoic acid makes it an excellent substrate for Suzuki and Sonogashira cross-coupling reactions, enabling the formation of biaryl and aryl-alkyne linkages, respectively. These structural motifs are prevalent in a vast number of biologically active compounds.

Caption: Application in Suzuki and Sonogashira cross-coupling reactions.

Experimental Protocols: Analytical Characterization

Rigorous analytical characterization is paramount to ensure the purity and structural integrity of 4-Iodo-2-(trifluoromethyl)benzoic acid. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method is essential for determining the purity of 4-Iodo-2-(trifluoromethyl)benzoic acid and for monitoring reaction progress during its synthesis.

Instrumentation and Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Method Validation: This method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expected ¹H NMR (400 MHz, DMSO-d₆) Features:

-

Aromatic protons will appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm).

-

The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 12 ppm).

Expected ¹³C NMR (100 MHz, DMSO-d₆) Features:

-

The carboxylic acid carbonyl carbon will be observed around δ 165-170 ppm.

-

Aromatic carbons will resonate in the region of δ 120-140 ppm.

-

The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Conclusion

4-Iodo-2-(trifluoromethyl)benzoic acid is a strategically important and versatile building block for drug discovery and development. Its unique combination of a reactive carboxylic acid, a property-enhancing trifluoromethyl group, and a versatile iodinated aromatic ring provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules. The synthetic and analytical protocols outlined in this guide provide a robust framework for the preparation and characterization of this valuable compound, empowering researchers to accelerate their drug discovery programs.

References

-

Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

- Angewandte Chemie Intern

- Benchchem. (n.d.). *Application Notes and Protocols for Suzuki Coupling Reactions of 4

A Comprehensive Technical Guide to 4-Iodo-2-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

A deep dive into the molecular characteristics, synthesis, and strategic applications of 4-Iodo-2-(trifluoromethyl)benzoic acid, a key building block for researchers, medicinal chemists, and drug development professionals. This guide provides an in-depth analysis of its physicochemical properties, detailed reaction protocols, and its role in the development of novel therapeutics and agrochemicals.

Core Molecular Profile

4-Iodo-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in synthetic chemistry. Its structure is characterized by a benzoic acid core functionalized with an iodine atom at the 4-position and a trifluoromethyl (-CF3) group at the 2-position. This unique arrangement of functional groups imparts valuable properties, making it a versatile intermediate in organic synthesis.

The molecular weight of this compound is approximately 316.02 g/mol , with a chemical formula of C₈H₄F₃IO₂.[1][2] It typically presents as a solid and requires storage at temperatures between 2-8°C, with protection from light to ensure its stability.[2]

Table 1: Physicochemical Properties of 4-Iodo-2-(trifluoromethyl)benzoic acid

| Property | Value | Source(s) |

| CAS Number | 954815-11-3 | [1][2] |

| Molecular Formula | C₈H₄F₃IO₂ | [1] |

| Molecular Weight | 316.02 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8 °C, Protect from Light | [2] |

| IUPAC Name | 4-iodo-2-(trifluoromethyl)benzoic acid | [2] |

| InChI Key | XSQLEPZNGCNYKF-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

A logical synthetic pathway would commence with a suitable precursor, such as an appropriately substituted aniline. For instance, the synthesis of the related isomer, 4-Iodo-3-(trifluoromethyl)benzoic acid, proceeds from 4-amino-3-(trifluoromethyl)benzoic acid.[4] This involves diazotization of the amino group with sodium nitrite under acidic conditions, followed by the introduction of iodine using potassium iodide.[4]

Exemplary Protocol: Synthesis via Sandmeyer Reaction (Hypothetical Route)

This protocol is based on established methodologies for analogous compounds and represents a field-proven approach. The causality for these steps lies in the reliable and well-understood mechanism of the Sandmeyer reaction for introducing halides onto an aromatic ring.

Step 1: Diazotization of the Arylamine Precursor

The initial step is the conversion of the primary aromatic amine to a diazonium salt. This is a critical activation step. The reaction is performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.

-

Suspend the precursor, 4-amino-2-(trifluoromethyl)benzoic acid, in an aqueous acidic solution (e.g., hydrochloric acid).

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The slow addition is crucial to control the exothermic reaction and maintain the low temperature.

-

Stir the mixture at this temperature for approximately 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

The diazonium salt is then displaced by an iodide ion.

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. The nitrogen gas (N₂) evolved is an excellent leaving group, driving the reaction to completion.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.

Step 3: Work-up and Purification

Isolation of the final product requires separating it from the reaction medium and purifying it.

-

Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can then be purified using techniques like column chromatography or recrystallization to yield pure 4-Iodo-2-(trifluoromethyl)benzoic acid.

Role in Drug Discovery and Development

The strategic placement of the trifluoromethyl group and the iodine atom makes this molecule a valuable building block in medicinal chemistry.

The Influence of the Trifluoromethyl Group

The -CF₃ group is a well-known bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance their pharmacological profiles. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Lipophilicity: Increased lipophilicity can improve a drug's ability to cross cell membranes and enhance its binding affinity to target proteins.[1]

-

Binding Affinity: The -CF₃ group can engage in favorable interactions within the binding pockets of enzymes and receptors, leading to increased potency.[1]

The Reactivity of the Aryl Iodide

The aryl iodide moiety is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

The Utility of the Carboxylic Acid

The carboxylic acid group provides a convenient point for modification, most commonly through the formation of amide bonds. Amide bond formation is a staple reaction in medicinal chemistry for linking molecular fragments.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 4-Iodo-2-(trifluoromethyl)benzoic acid is paramount for its use in research and development. A combination of analytical techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Safety and Handling

As a laboratory chemical, 4-Iodo-2-(trifluoromethyl)benzoic acid must be handled with appropriate safety precautions. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Recommended Handling Procedures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

4-Iodo-2-(trifluoromethyl)benzoic acid is a strategically designed synthetic intermediate that offers significant advantages to researchers in drug discovery and agrochemical development. The combination of a metabolically robust trifluoromethyl group with versatile reactive handles in the form of an aryl iodide and a carboxylic acid makes it an invaluable tool for constructing complex and novel molecules with potentially enhanced biological activity. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory.

References

-

MySkinRecipes. 2-Iodo-4-(trifluoromethyl)benzoic acid. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Amerigo Scientific. 4-Iodo-2-(trifluoromethyl)benzoic acid. Available at: [Link]

-

RSC Publishing. Supplementary Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Iodo-2-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Introduction

4-Iodo-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a pivotal structural motif and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The strategic placement of three distinct functional moieties—the carboxylic acid, the aryl iodide, and the trifluoromethyl group—on a single benzene ring imparts a unique and highly valuable reactivity profile.

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The aryl iodide serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the carboxylic acid group provides a reactive site for amide bond formation, esterification, or salt formation, crucial for modulating solubility and creating prodrugs.[1][3] This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of 4-Iodo-2-(trifluoromethyl)benzoic acid are summarized below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 954815-11-3 | [4] |

| Molecular Formula | C8H4F3IO2 | [4] |

| Molecular Weight | 316.02 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 4°C, protect from light | |

| InChI Key | XSQLEPZNGCNYKF-UHFFFAOYSA-N |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the δ 7.5-8.5 ppm range. The carboxylic acid proton would be a broad singlet at δ >10 ppm. |

| ¹³C NMR | Signals would include those for the CF3 carbon (a quartet due to C-F coupling), aromatic carbons (some showing C-F coupling), and the carbonyl carbon of the carboxylic acid (~165-170 ppm).[5] |

| ¹⁹F NMR | A sharp singlet around δ -60 to -65 ppm is characteristic of the CF3 group.[5] |

| IR (ATR, cm⁻¹) | Key stretches would include a broad O-H band (~2500-3300), a sharp C=O band (~1700), and C-F stretching bands (~1100-1350).[5] |

| Mass Spec (MS) | The molecular ion peak [M]+ at m/z 316 would be expected, along with characteristic fragmentation patterns. |

Part 2: Synthesis and Purification

The synthesis of substituted benzoic acids often involves multi-step sequences. A common and logical approach for preparing 4-Iodo-2-(trifluoromethyl)benzoic acid would be through a Sandmeyer-type reaction starting from a corresponding aniline precursor, or via oxidation of a toluene derivative.

Exemplary Synthetic Protocol: Diazotization-Iodination

This protocol is based on a well-established method for converting an aromatic amine to an aryl iodide.[6][7]

Causality: The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The use of an amine precursor is often strategic as anilines are common and readily available starting materials.

-

Diazotization:

-

Suspend the starting material, 4-amino-2-(trifluoromethyl)benzoic acid, in a mixture of water and a strong acid like hydrochloric acid (HCl).

-

Cool the suspension to 0°C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2). The dropwise addition maintains the low temperature and controls the exothermic reaction.

-

Stir the mixture at 0-10°C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

-

Slowly add the freshly prepared diazonium salt solution to the KI solution. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by the iodide ion (I⁻). Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Wash the organic layer with a solution of sodium thiosulfate or sodium metabisulfite to remove any residual iodine.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield pure 4-Iodo-2-(trifluoromethyl)benzoic acid.

-

Part 3: Chemical Reactivity and Synthetic Utility

The power of 4-Iodo-2-(trifluoromethyl)benzoic acid lies in its capacity to undergo a wide range of selective chemical transformations. The aryl iodide is particularly valuable for forming new bonds through transition-metal catalysis.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)-C(sp²) bonds. 4-Iodo-2-(trifluoromethyl)benzoic acid is an excellent substrate for this reaction.

Workflow: Suzuki-Miyaura Coupling

Sources

- 1. 2-Iodo-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Iodo-2-(trifluoromethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 7. 4-IODO-3-(TRIFLUOROMETHOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-(trifluoromethyl)benzoic Acid

Introduction

4-Iodo-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its structural features—a carboxylic acid for amide bond formation, an iodine atom for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity—make it a highly valuable intermediate for drug development professionals and researchers.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic analysis of 4-Iodo-2-(trifluoromethyl)benzoic acid suggests two primary disconnection approaches, which form the basis of the most common synthetic strategies:

-

C-I Bond Formation: This approach involves the direct iodination of a pre-existing 2-(trifluoromethyl)benzoic acid scaffold. The key challenge lies in achieving the correct regioselectivity for the iodine atom at the C4 position.

-

C-N to C-I Transformation: This strategy begins with a 4-amino-2-(trifluoromethyl)benzoic acid precursor. The amino group serves as a handle for diazotization, followed by a Sandmeyer-type reaction to introduce the iodine atom. This method often provides excellent regiochemical control.

This guide will focus on a highly reliable and well-documented pathway: the diazotization of an aromatic amine followed by iodination, a variant of the Sandmeyer reaction. This method is often preferred for its high regioselectivity and good yields.

Pathway Overview: From Amino Precursor to Final Product

The chosen synthetic pathway begins with 4-amino-2-(trifluoromethyl)benzoic acid and proceeds via a two-step diazotization and iodination sequence.

Caption: General workflow for synthesizing 4-Iodo-2-(trifluoromethyl)benzoic acid.

Detailed Synthetic Pathway: Sandmeyer-Type Iodination

This method leverages the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. The Sandmeyer reaction is a classic and powerful tool in aromatic chemistry for introducing a variety of functional groups that are otherwise difficult to install directly.[3][4]

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzoic Acid

Mechanism and Rationale:

The reaction is initiated by suspending the starting material, 4-amino-2-(trifluoromethyl)benzoic acid, in an acidic medium, typically hydrochloric acid. The acid serves two purposes: it protonates the amino group, making it more soluble, and it reacts with sodium nitrite to form the reactive nitrosating agent, nitrous acid (HONO), in situ.

The reaction must be conducted at low temperatures (0–10 °C) because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to side products and reduced yields.[5][6] The dropwise addition of a sodium nitrite solution to the cold acidic suspension of the amine generates the aryl diazonium salt intermediate.

Step 2: Iodide Displacement

Mechanism and Rationale:

Following the formation of the diazonium salt, an aqueous solution of potassium iodide is added. The iodide ion acts as a nucleophile, attacking the diazonium salt. This results in the displacement of the diazonium group as nitrogen gas (N₂), a thermodynamically highly favorable process, and the formation of the C-I bond.[4][5] Unlike other Sandmeyer reactions that require a copper(I) catalyst, the iodination reaction proceeds readily without it.[4] The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion.

Experimental Protocol

The following protocol is a synthesized representation based on established procedures.[5]

Materials and Reagents:

-

4-Amino-2-(trifluoromethyl)benzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Deionized water

-

Ice

Procedure:

-

Amine Suspension: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, suspend 4-amino-2-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of hydrochloric acid and water.

-

Diazotization: While maintaining the temperature between 0–10 °C, slowly add an aqueous solution of sodium nitrite (1.25 eq) dropwise. Stir the resulting mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is typically observed by a change in the solution's appearance.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (10.0 eq) in water dropwise. The large excess of KI ensures the reaction is driven to completion.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated brine solution to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography using a gradient of ethyl acetate in hexane to afford the final product, 4-Iodo-2-(trifluoromethyl)benzoic acid.

Data Summary

| Parameter | Value/Observation | Source |

| Starting Material | 4-Amino-3-(trifluoromethyl)benzoic acid* | [5] |

| Key Reagents | NaNO₂, KI, HCl | [5] |

| Reaction Time | ~1.5 hours | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Reported Yield | 86% | [5] |

| Physical Form | Solid | |

| Purification Method | Column Chromatography | [5] |

*Note: The cited protocol uses the 3-(trifluoromethyl) isomer, but the procedure is directly applicable to the 2-(trifluoromethyl) isomer targeted in this guide.

Alternative Synthetic Pathway: Direct Iodination

An alternative, though potentially less regioselective, approach is the direct electrophilic iodination of 2-(trifluoromethyl)benzoic acid.

Caption: Conceptual diagram of direct iodination.

This method involves treating 2-(trifluoromethyl)benzoic acid with an iodinating agent in the presence of an oxidizing agent and often an acid.[7][8] The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director. This would direct the incoming electrophile (iodine) to the 5-position. However, the directing effects in polysubstituted benzene rings can be complex, and achieving high selectivity for the 4-position may require specific catalysts or reaction conditions that are not as straightforward as the Sandmeyer-type approach. For this reason, the Sandmeyer-type reaction from the corresponding amine is generally the more reliable and predictable method for synthesizing this specific isomer.

Conclusion

The synthesis of 4-Iodo-2-(trifluoromethyl)benzoic acid is most reliably achieved through a Sandmeyer-type reaction, starting from 4-amino-2-(trifluoromethyl)benzoic acid. This pathway offers excellent regiochemical control and generally provides high yields. The procedure involves a straightforward diazotization followed by iodide displacement, which are standard and well-understood transformations in organic synthesis. While direct iodination presents a more atom-economical route, it poses significant challenges in controlling the regioselectivity. For researchers and drug development professionals requiring unambiguous synthesis of this specific isomer, the Sandmeyer-type pathway remains the method of choice.

References

- Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Retrieved January 11, 2026.

- MySkinRecipes. (n.d.). 2-Iodo-4-(trifluoromethyl)benzoic acid. Retrieved January 11, 2026.

- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]

-

MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved January 11, 2026, from [Link]

-

ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved January 11, 2026, from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid.

- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

Sources

- 1. 2-Iodo-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 4-IODO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 914636-20-7 [chemicalbook.com]

- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 7. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

- 8. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-(trifluoromethyl)benzoic acid

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 4-Iodo-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The strategic placement of the iodo, trifluoromethyl, and carboxylic acid functionalities on the benzene ring presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming molecular identity, assessing purity, and elucidating structural details. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to approach the spectroscopic analysis of this and similar complex aromatic compounds.

Introduction: The Structural Significance of 4-Iodo-2-(trifluoromethyl)benzoic acid

4-Iodo-2-(trifluoromethyl)benzoic acid is a trifunctional aromatic compound. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, combined with the bulky and polarizable iodo substituent, creates a distinct electronic and steric environment on the aromatic ring. This, in turn, gives rise to characteristic spectroscopic signatures. The trifluoromethyl group, in particular, offers a unique handle for ¹⁹F NMR spectroscopy, a powerful tool for analyzing fluorinated compounds.

The following sections will detail the expected spectroscopic data for 4-Iodo-2-(trifluoromethyl)benzoic acid across various analytical techniques, provide standardized protocols for data acquisition, and offer insights into the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Iodo-2-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the substitution pattern on the aromatic ring. Due to the substitution at positions 1, 2, and 4, we expect to see three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6.

Expected ¹H NMR Data:

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | d (doublet) | ~1.5 - 2.5 Hz |

| H-5 | 7.9 - 8.3 | dd (doublet of doublets) | ~8.0 - 9.0 Hz, ~1.5 - 2.5 Hz |

| H-6 | 7.5 - 7.9 | d (doublet) | ~8.0 - 9.0 Hz |

| COOH | 10.0 - 13.0 | br s (broad singlet) | - |

Rationale Behind the Assignments:

-

The proton at position 3 (H-3) is expected to be the most downfield due to the deshielding effects of the adjacent trifluoromethyl group and the carboxylic acid. It will appear as a doublet due to coupling with H-5.

-

The proton at position 5 (H-5) will be a doublet of doublets, coupling to both H-6 (ortho-coupling) and H-3 (meta-coupling).

-

The proton at position 6 (H-6) will appear as a doublet due to ortho-coupling with H-5.

-

The carboxylic acid proton is typically a broad singlet and appears far downfield. Its chemical shift can be highly dependent on the solvent and concentration.[1]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 4-Iodo-2-(trifluoromethyl)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of the trifluoromethyl group, we expect to see C-F coupling.

Expected ¹³C NMR Data:

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (C-COOH) | 128 - 132 | q (quartet) |

| C-2 (C-CF₃) | 130 - 135 | q (quartet) |

| C-3 | 135 - 140 | s (singlet) |

| C-4 (C-I) | 95 - 105 | s (singlet) |

| C-5 | 140 - 145 | s (singlet) |

| C-6 | 125 - 130 | s (singlet) |

| CF₃ | 120 - 125 | q (quartet) |

| COOH | 165 - 170 | s (singlet) |

Rationale Behind the Assignments:

-

The carbon attached to the iodine (C-4) will be significantly shielded and appear upfield.

-

The carbons attached to the electron-withdrawing trifluoromethyl group (C-2) and the carboxylic acid group (C-1) will be deshielded.

-

The trifluoromethyl carbon itself will appear as a quartet due to one-bond C-F coupling. The aromatic carbons adjacent to the CF₃ group will also show smaller quartet couplings.[2]

-

The carboxylic carbon will be the most downfield signal.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent).

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets (except for carbons coupled to fluorine).

-

Use a larger spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[3][4][5]

Expected ¹⁹F NMR Data:

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| CF₃ | -60 to -65 | s (singlet) |

Rationale Behind the Assignment:

-

The chemical shift of the CF₃ group is characteristic and typically falls in this range relative to a standard like CFCl₃.[6] The exact shift is influenced by the electronic environment of the aromatic ring.

-

Since there are no other fluorine atoms in the molecule, the signal is expected to be a singlet.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: Similar to ¹H NMR.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

The spectral width for ¹⁹F NMR is much larger than for ¹H NMR.

-

Proton decoupling is often used to simplify the spectrum.

-

-

Data Processing: Referencing is typically done using an external standard such as CFCl₃ or a sealed capillary containing a known fluorine compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1200-1400 | C-O stretch | Carboxylic acid |

| 1100-1300 | C-F stretch | Trifluoromethyl |

| 800-900 | C-H bend (out-of-plane) | Aromatic ring |

| 500-600 | C-I stretch | Iodo group |

Rationale Behind the Assignments:

-

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]

-

The C=O stretch is a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding.

-

The C-F stretches of the trifluoromethyl group are typically strong and appear in the fingerprint region.

-

The C-I stretch is a weak absorption at low frequency.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 316 | [M]⁺ (Molecular Ion) |

| 299 | [M-OH]⁺ |

| 271 | [M-COOH]⁺ |

| 189 | [M-I]⁺ |

| 144 | [M-I-COOH]⁺ |

| 69 | [CF₃]⁺ |

Rationale Behind the Fragmentation:

-

The molecular ion peak at m/z 316 corresponds to the molecular weight of the compound (C₈H₄F₃IO₂).[7]

-

Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

-

The C-I bond is relatively weak and can cleave to give a fragment at [M-I]⁺.

-

The appearance of a peak at m/z 69 is a strong indicator of a trifluoromethyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Interplay of Spectroscopic Techniques: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. A workflow for the comprehensive analysis of 4-Iodo-2-(trifluoromethyl)benzoic acid is depicted below.

Caption: Workflow for the spectroscopic characterization of 4-Iodo-2-(trifluoromethyl)benzoic acid.

This integrated approach ensures a self-validating system where the results from one technique corroborate the findings of another, leading to an unambiguous structural assignment.

Conclusion

The spectroscopic characterization of 4-Iodo-2-(trifluoromethyl)benzoic acid requires a multi-faceted approach, leveraging the strengths of NMR, IR, and mass spectrometry. By understanding the expected spectral features and employing standardized experimental protocols, researchers can confidently verify the structure and purity of this important chemical entity. The insights gained from this comprehensive analysis are fundamental to its application in the development of novel pharmaceuticals and agrochemicals.

References

-

Bultinck, P. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2836-2847. Available at: [Link]3][4][5]

-

Chadwick, K. et al. (2016). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]1]

-

Human Metabolome Database. (2022). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

O'Hagan, D. (2008). Fluorine NMR. In Modern Magnetic Resonance (pp. 579-584). Springer, Dordrecht.[6]

-

SpectraBase. (n.d.). 4-Iodobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Taimoory, S. M. et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Zeller, M. & McCullough, C. D. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 514-519. Available at: [Link]2]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biophysics.org [biophysics.org]

- 7. 4-Iodo-2-trifluoromethylbenzoic acid | 954815-11-3 [sigmaaldrich.com]

"4-Iodo-2-(trifluoromethyl)benzoic acid" mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 4-Iodo-2-(trifluoromethyl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectrometric analysis of 4-iodo-2-(trifluoromethyl)benzoic acid, a compound of significant interest in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a carboxylic acid, an iodine atom, and a trifluoromethyl group on an aromatic ring, presents specific challenges and opportunities for mass spectrometric characterization. This document will delve into the core principles of ionization, fragmentation, and spectral interpretation for this molecule, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Compound Profile and Analytical Significance

4-Iodo-2-(trifluoromethyl)benzoic acid (Molecular Formula: C₈H₄F₃IO₂, Molecular Weight: 316.02 g/mol ) is a key synthetic intermediate.[2] The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates, while the iodo and carboxylic acid moieties serve as versatile handles for further chemical modification.[1] Accurate mass spectrometric analysis is therefore crucial for structural verification, purity assessment, reaction monitoring, and impurity profiling during the development of novel chemical entities.

The mass spectral behavior of this molecule is dictated by the interplay of its four key structural features:

-

Carboxylic Acid Group: Prone to deprotonation, making it ideal for negative mode Electrospray Ionization (ESI). It is also the site of predictable neutral losses (H₂O, COOH, CO₂).

-

Aromatic Ring: A stable core that influences fragmentation pathways, often remaining intact as a charged fragment.[3]

-

Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group whose C-C bond can be cleaved, leading to the loss of a •CF₃ radical.[4]

-

Iodo (I) Group: The C-I bond is the weakest on the aromatic ring, making the loss of an iodine radical (I•) a highly favorable fragmentation pathway. Unlike chlorine or bromine, natural iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 isotopic pattern.[5]

Ionization & Instrumentation: Strategic Choices

The choice of analytical technique is paramount and depends on the sample matrix and the desired information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, but they require distinct strategies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and thermally stable compounds.[6] However, the carboxylic acid group in 4-iodo-2-(trifluoromethyl)benzoic acid makes it non-volatile and prone to thermal degradation in the GC inlet. Therefore, chemical derivatization is mandatory . The most common approach is esterification (e.g., methylation) to convert the polar carboxylic acid into a more volatile ester. This is a well-established procedure for analyzing aromatic carboxylic acids via GC-MS.[7][8]

The standard ionization technique for GC-MS is Electron Ionization (EI), a high-energy method that produces extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for direct analysis without derivatization. The compound's polarity is well-suited for reverse-phase liquid chromatography. The key is the choice of ionization source, with Electrospray Ionization (ESI) being the most appropriate.[9][10]

-

Negative Ion Mode ESI ([M-H]⁻): This is the most logical and sensitive approach. The acidic proton of the carboxylic acid is readily lost, forming a stable deprotonated molecule [M-H]⁻. This is a common and efficient ionization pathway for acidic compounds.[11]

-

Positive Ion Mode ESI ([M+H]⁺): While less intuitive for an acidic molecule, protonation can still occur, yielding the [M+H]⁺ ion. This mode can provide complementary fragmentation data.[12]

ESI is a "soft" ionization technique, meaning the molecular ion (or pseudomolecular ion) is typically observed with high abundance and minimal in-source fragmentation.[13] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed.

Fragmentation Pathways: Decoding the Mass Spectrum

Understanding the fragmentation of 4-iodo-2-(trifluoromethyl)benzoic acid is central to its unambiguous identification. The pathways differ significantly between the high-energy EI (on the derivatized ester) and the lower-energy CID (on the intact molecule's ions).

Electron Ionization (EI) Fragmentation of the Methyl Ester

Assuming analysis of the methyl ester (Methyl 4-iodo-2-(trifluoromethyl)benzoate, MW = 330.03 g/mol ), the following fragmentation cascade is expected under EI conditions.

Caption: Predicted EI fragmentation of Methyl 4-iodo-2-(trifluoromethyl)benzoate.

-

Molecular Ion (M•+), m/z 330: The intact radical cation of the methyl ester.

-

Loss of Methoxy Radical (m/z 299): Cleavage of the O-CH₃ bond results in a stable acylium ion, [M - •OCH₃]⁺. This is a common fragmentation for methyl esters.

-

Loss of Iodine Radical (m/z 203): The facile cleavage of the C-I bond yields [M - I•]⁺. This fragment is crucial as it confirms the presence of the iodine substituent.

-

Formation of the Benzoyl Cation (m/z 271): Loss of the entire methoxycarbonyl radical ([M - •COOCH₃]⁺) or sequential loss of a methoxy radical and carbon monoxide ([M - •OCH₃ - CO]⁺) leads to the 4-iodo-2-(trifluoromethyl)phenyl cation.[14]

-

Loss of Trifluoromethyl Radical (m/z 202): From the m/z 271 fragment, subsequent loss of a •CF₃ radical can occur, leading to an iodophenyl cation.[15]

ESI-CID Fragmentation (MS/MS)

In tandem MS, a specific precursor ion is selected and fragmented.

Negative Ion Mode ([M-H]⁻, m/z 315): The primary and most diagnostic fragmentation of the deprotonated carboxylate is the loss of carbon dioxide.

Caption: Predicted ESI-CID fragmentation pathway in negative ion mode.

-

Precursor Ion [M-H]⁻, m/z 315: The deprotonated 4-iodo-2-(trifluoromethyl)benzoic acid.

-

Decarboxylation (m/z 271): The most characteristic fragmentation is the neutral loss of CO₂ (44 Da), resulting in the 4-iodo-2-(trifluoromethyl)phenyl anion, [M-H-CO₂]⁻. This is a hallmark fragmentation for carboxylates in negative mode CID.

-

Loss of HF (m/z 251): The resulting phenyl anion may further fragment via the loss of hydrogen fluoride (20 Da).

Positive Ion Mode ([M+H]⁺, m/z 317): Fragmentation of the protonated molecule typically involves losses from the carboxylic acid group.

-

Precursor Ion [M+H]⁺, m/z 317: The protonated molecule.

-

Loss of Water (m/z 299): A common initial fragmentation for protonated carboxylic acids is the neutral loss of H₂O (18 Da) to form an acylium ion, [M+H-H₂O]⁺.[12]

-

Loss of Carbon Monoxide (m/z 271): The resulting m/z 299 ion can subsequently lose CO (28 Da) to form the 4-iodo-2-(trifluoromethyl)phenyl cation.

Experimental Protocols

Adherence to a robust, validated protocol is essential for reproducible and accurate results.

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol outlines the analysis of the methyl ester derivative.

1. Sample Preparation (Methylation): a. Dissolve ~1 mg of 4-iodo-2-(trifluoromethyl)benzoic acid in 1 mL of a suitable solvent (e.g., Toluene). b. Add a methylating agent, such as diazomethane solution or 2 mL of 2% (v/v) sulfuric acid in methanol. If using the acid/methanol method, heat the mixture at 60°C for 1-2 hours. c. Neutralize the solution (if acid was used), extract the methyl ester with a non-polar solvent like hexane, and dry the extract over anhydrous sodium sulfate. d. Dilute the final extract to a concentration of approximately 10-100 µg/mL in a volatile solvent (e.g., dichloromethane or ethyl acetate) for injection.[15]

2. GC-MS Instrumentation and Conditions:

- Injector: Split/splitless, 250°C, 1 µL injection volume.

- GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

- Oven Program: Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

- MS Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.[15]

- Mass Range: m/z 40-400 to ensure detection of all significant fragments and the molecular ion.[15]

Caption: Standard workflow for GC-MS analysis of the target compound.

Protocol 2: LC-MS/MS Analysis

This protocol allows for direct analysis without derivatization.

1. Sample Preparation: a. Prepare a stock solution of 4-iodo-2-(trifluoromethyl)benzoic acid in a suitable solvent like methanol or acetonitrile at 1 mg/mL. b. Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).

- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS Ion Source: Electrospray Ionization (ESI), negative and/or positive mode.

- Key ESI Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325°C; Nebulizer Pressure: 40 psi.

- MS/MS: Select precursor ions (m/z 315 for negative, m/z 317 for positive) for Collision-Induced Dissociation (CID) using a collision energy of 10-30 eV.

Caption: Standard workflow for direct LC-MS/MS analysis.

Data Summary and Interpretation

The following table summarizes the key diagnostic ions that are critical for identifying 4-iodo-2-(trifluoromethyl)benzoic acid and its derivative.

| Analysis Method | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| GC-MS (EI of Methyl Ester) | 330 ([M]•+) | 299 | •OCH₃ | [M-OCH₃]⁺ (Acylium ion) |

| 330 ([M]•+) | 203 | I• | [M-I]⁺ (Trifluoromethyl-benzoyl ion) | |

| 330 ([M]•+) | 271 | •COOCH₃ | [M-COOCH₃]⁺ (Substituted phenyl ion) | |

| LC-MS/MS (ESI Negative) | 315 ([M-H]⁻) | 271 | CO₂ | [M-H-CO₂]⁻ (Substituted phenyl anion) |

| LC-MS/MS (ESI Positive) | 317 ([M+H]⁺) | 299 | H₂O | [M+H-H₂O]⁺ (Acylium ion) |

| 317 ([M+H]⁺) | 271 | H₂O + CO | [M+H-H₂O-CO]⁺ (Substituted phenyl cation) |

Conclusion

The mass spectrometric analysis of 4-iodo-2-(trifluoromethyl)benzoic acid is a multifaceted task that can be effectively accomplished using either GC-MS (with derivatization) or LC-MS. The choice of technique dictates the ionization method and results in distinct, yet complementary, fragmentation patterns. In EI, cleavage of the C-I bond and fragmentation of the ester group are dominant. In ESI-CID, the most diagnostic pathway is the loss of CO₂ from the deprotonated molecule in negative mode. By understanding these fragmentation principles and applying the robust protocols outlined in this guide, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and success of their scientific endeavors.

References

- Benchchem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.

- PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- MySkinRecipes. 2-Iodo-4-(trifluoromethyl)benzoic acid.

- NIST WebBook. 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Unknown Source. Gas Chromatography Mass Spectrometry.

- Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.

- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...

- PMC - NIH. (n.d.). Investigating the Ionization of Dissolved Organic Matter by Electrospray.

- PubChem. 4-(Trifluoromethyl)benzoic acid.

- Whitman People. GCMS Section 6.9.5.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V.

- MassBank. (2017). Benzoic acids and derivatives.

- Sigma-Aldrich. 4-Iodo-2-trifluoromethylbenzoic acid.

- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- ResearchGate. (2025). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.

- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- ODU Digital Commons. (n.d.). The Application of Electrospray Ionization Coupled to Ultrahigh Resolution Mass Spectrometry for the Molecular Characterization.

- Bermuda Institute of Ocean Sciences. (n.d.). 1 Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS).

- PubMed. (1993). Electrospray ionization of selected low-molecular-weight natural biotoxins.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.

- OSTI.GOV. (n.d.). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and.

Sources

- 1. 2-Iodo-4-(trifluoromethyl)benzoic acid [myskinrecipes.com]

- 2. 4-Iodo-2-trifluoromethylbenzoic acid | 954815-11-3 [sigmaaldrich.com]

- 3. GCMS Section 6.9.5 [people.whitman.edu]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bios.asu.edu [bios.asu.edu]

- 11. Investigating the Ionization of Dissolved Organic Matter by Electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

- 13. Electrospray ionization of selected low-molecular-weight natural biotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-Iodo-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-Iodo-2-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical principles, predictive models, and established experimental protocols to offer a comprehensive framework for understanding and determining its solubility.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various applications, from its absorption and distribution in biological systems to its processability in material formulations. 4-Iodo-2-(trifluoromethyl)benzoic acid, as a halogenated and trifluoromethylated derivative of benzoic acid, presents a unique combination of structural features that significantly influence its solubility profile. Understanding these influences is paramount for its effective utilization in research and development.

Part 1: Theoretical & Physicochemical Profile

The solubility of a solid compound is governed by a delicate balance between the energy required to break its crystal lattice and the energy released upon solvation of its constituent molecules.[1] For an ionizable molecule like 4-Iodo-2-(trifluoromethyl)benzoic acid, this balance is further influenced by the pH of the aqueous medium.

Physicochemical Properties

| Property | Predicted Value/Comment | Rationale |

| Molecular Formula | C₈H₄F₃IO₂ | - |

| Molecular Weight | 316.01 g/mol | [5] |

| Physical Form | Solid | [6] |

| pKa | ~3.5 - 3.8 | The trifluoromethyl group and the iodine atom are both strongly electron-withdrawing, which stabilizes the carboxylate anion and increases acidity (lowers pKa) compared to benzoic acid (pKa ≈ 4.2).[7][8][9] |

| logP | > 1.87 | The addition of a large, lipophilic iodine atom and a trifluoromethyl group will significantly increase the octanol-water partition coefficient (logP) compared to benzoic acid (logP ≈ 1.87).[3] |

| Aqueous Solubility | Low | The increased lipophilicity (higher logP) and likely high crystal lattice energy (solid form) suggest poor intrinsic solubility in water. |

The Impact of Substituents

The two substituents on the benzoic acid core, the iodo group at position 4 and the trifluoromethyl group at position 2, are both powerful electron-withdrawing groups (EWGs).[9][10] This has two primary consequences:

-

Increased Acidity: EWGs stabilize the negative charge of the carboxylate anion formed upon deprotonation.[9][11] This shifts the equilibrium towards dissociation, making 4-Iodo-2-(trifluoromethyl)benzoic acid a stronger acid than the parent benzoic acid.[7]

-

Increased Lipophilicity: Both iodine and the trifluoromethyl group are significantly more lipophilic than hydrogen, which will decrease the molecule's affinity for water and increase its preference for nonpolar environments.

pH-Dependent Solubility and the Henderson-Hasselbalch Equation

As a carboxylic acid, the solubility of 4-Iodo-2-(trifluoromethyl)benzoic acid is highly dependent on pH.[12][13] The relationship between pH, pKa, and the ionization state of the molecule is described by the Henderson-Hasselbalch equation.[14][15][16]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[HA] is the concentration of the neutral, un-ionized acid.

-

[A⁻] is the concentration of the ionized carboxylate (conjugate base).

At pH values significantly below the pKa, the un-ionized form (HA) predominates. This form is less polar and generally has much lower aqueous solubility, referred to as the intrinsic solubility (S₀) . As the pH increases above the pKa, the ionized form (A⁻) becomes dominant.[17] Since the ionized form can participate in more favorable ion-dipole interactions with water, the total measured solubility (S) increases dramatically.[12]

Caption: Ionization state of 4-Iodo-2-(trifluoromethyl)benzoic acid as a function of pH.

Predictive Frameworks: The General Solubility Equation (GSE)

In the absence of experimental data, the General Solubility Equation (GSE) developed by Yalkowsky and others provides a useful estimation of a non-electrolyte's intrinsic aqueous solubility (S₀).[18][19][20][21][22] The equation highlights the two key energetic barriers to dissolution:

log S₀ ≈ 0.5 - 0.01(MP - 25) - logP

Where:

-

S₀ is the intrinsic molar solubility.

-

MP is the melting point in degrees Celsius. This term reflects the crystal lattice energy; a higher melting point suggests a stronger, more stable crystal lattice that requires more energy to break, leading to lower solubility.[1][23][24][25][26]

-

logP is the octanol-water partition coefficient, which represents the compound's lipophilicity. A higher logP indicates a greater preference for a nonpolar environment over water, also leading to lower aqueous solubility.

While 4-Iodo-2-(trifluoromethyl)benzoic acid is an electrolyte, this equation is valuable for estimating the solubility of its un-ionized form, which is the relevant species at low pH.

Part 2: Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical measurement is essential. The "gold standard" for determining the true equilibrium solubility is the shake-flask method , as described in OECD Guideline 105.[27][28][29][30] This method measures thermodynamic solubility , which is the saturation concentration of a compound in a specific solvent at equilibrium.[31][32] This is distinct from kinetic solubility , which is often measured in high-throughput screens and can be influenced by supersaturation.[31][32][33][34]

Shake-Flask Protocol (OECD 105 Adaptation)

This protocol outlines the steps to determine the pH-solubility profile of 4-Iodo-2-(trifluoromethyl)benzoic acid.

1. Preparation of Buffers:

-

Prepare a series of aqueous buffers covering a pH range from approximately 2 to 8 (e.g., in 1 pH unit increments). Use buffers with known composition and low ionic strength (e.g., phosphate, citrate) to minimize effects on solubility.

-

Verify the final pH of each buffer solution with a calibrated pH meter.

2. Sample Preparation:

-

Add an excess amount of solid 4-Iodo-2-(trifluoromethyl)benzoic acid to separate vials for each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained.

-

A preliminary test can help estimate the required amount of substance.[35]

3. Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically at 25°C or 37°C, depending on the application.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[27][35]

4. Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a low-binding, chemically compatible syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

5. Quantification:

-

Dilute the filtered supernatant with an appropriate mobile phase or solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

6. Data Analysis:

-

Calculate the solubility at each pH point from the measured concentration and the dilution factor.

-

Plot the measured solubility (often on a logarithmic scale) against the pH to generate the pH-solubility profile.

Caption: Experimental workflow for the shake-flask solubility determination method.

Part 3: Data Interpretation and Conclusion

The expected outcome of the shake-flask experiment would be a pH-solubility profile showing low, relatively flat solubility at pH values below the pKa (the intrinsic solubility, S₀) and a sharp, logarithmic increase in solubility as the pH rises above the pKa.

Understanding this profile is crucial for:

-

Drug Development: Predicting oral absorption, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

-

Formulation Science: Designing appropriate delivery systems, such as selecting salts or buffered formulations to enhance solubility and bioavailability.

-

In Vitro Assays: Ensuring that the compound remains in solution at the required concentration for biological or screening assays.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

Wikipedia. (n.d.). Benzoic acid.

-

PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information.

-

Stephenson, R. M. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 56(5), 1944-1949.

-

Sciencemadness Wiki. (2024). Benzoic acid.

-

BYJU'S. (n.d.). Properties of Benzoic Acid.

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

-

Jain, N., & Yalkowsky, S. H. (2001). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere, 48(5), 487-509.

-

Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362.

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.

-

Abbott, S. (n.d.). Ideal Solubility. Practical Solubility Science.

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility.

-

Chemed DL. (n.d.). Lattice Energy.

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.

-

Quora. (2020). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?.

-

Scilit. (n.d.). Prediction of Drug Solubility by the General Solubility Equation (GSE).

-

Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility.

-

National Center for Biotechnology Information. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. PMC.

-

QsarDB. (n.d.). Yalkowsky, S. H. Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere 2002, 48, 487–509.

-

Sigma-Aldrich. (n.d.). 4-Iodo-2-trifluoromethylbenzoic acid.

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

-

Phytosafe. (n.d.). OECD 105.

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.

-

Amerigo Scientific. (n.d.). 4-Iodo-2-(trifluoromethyl)benzoic acid.

-